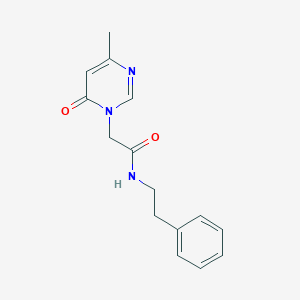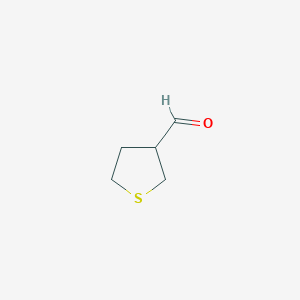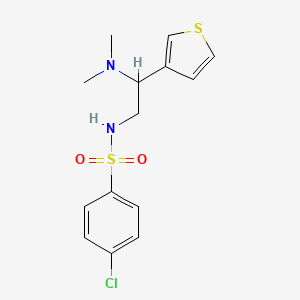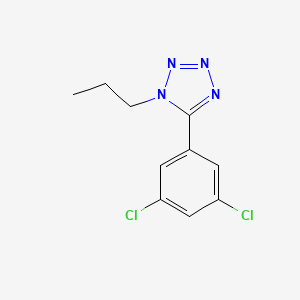
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a member of the pyrimidine family of compounds and is often used as a reference compound in studies of pyrimidine metabolism.
作用機序
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide acts as an inhibitor of dihydroorotate dehydrogenase, which is a key enzyme in the pyrimidine biosynthesis pathway. By inhibiting this enzyme, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide reduces the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to a decrease in cell proliferation and has been used in cancer research as a potential anti-cancer agent.
Biochemical and Physiological Effects:
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide has been shown to have a range of biochemical and physiological effects. Inhibition of dihydroorotate dehydrogenase by 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide leads to a decrease in the production of pyrimidine nucleotides, which can result in a reduction in cell proliferation. 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a reliable tool for studying pyrimidine metabolism. 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide is also relatively stable and can be stored for long periods of time. However, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide has some limitations in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research involving 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide. One area of interest is the development of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide derivatives with improved pharmacokinetic properties, such as increased solubility and decreased toxicity. Another potential direction is the use of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide as a tool for studying the role of pyrimidine metabolism in various diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide and its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide, or 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide, is a synthetic compound that has been widely used in scientific research. 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide is a well-characterized compound with a known mechanism of action and has been used as a tool to study pyrimidine metabolism. 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide has several advantages for use in lab experiments, but also has some limitations. Future research on 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide could lead to the development of new therapies for a range of diseases.
合成法
The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide involves the reaction of 4-methyl-6-oxypyrimidine-1(6H)-amine with phenethylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide in high purity.
科学的研究の応用
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide has been extensively used in scientific research as a tool to study the pyrimidine metabolism pathway. It has been used in studies of nucleotide biosynthesis, DNA replication, and RNA transcription. 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide has also been used as a marker to measure the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the pyrimidine biosynthesis pathway.
特性
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-9-15(20)18(11-17-12)10-14(19)16-8-7-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIGUSUESKWLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2696654.png)







![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2696669.png)


